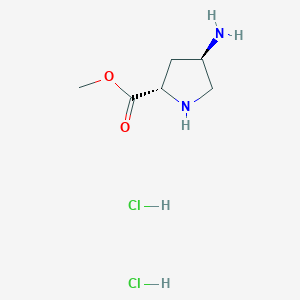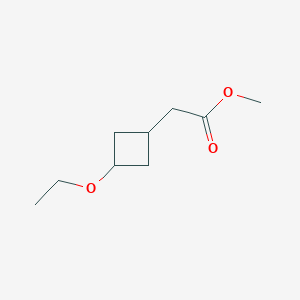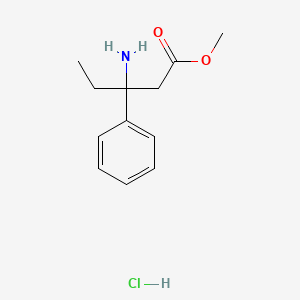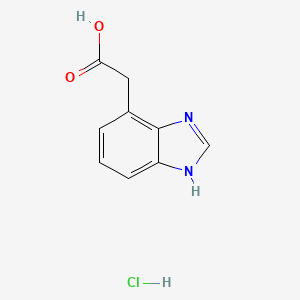
methyl (2S,4R)-4-aminopyrrolidine-2-carboxylate dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S,4R)-4-aminopyrrolidine-2-carboxylate dihydrochloride (MPCD) is an organic compound that has recently gained attention in the scientific community due to its potential applications in laboratory experiments and medical research. MPCD is an amino acid derivative with a molecular weight of 183.1 g/mol, and is a white or off-white crystalline powder. It is soluble in water and has a melting point of approximately 200°C. MPCD has been studied extensively in the past few years, and its unique properties make it a valuable tool for a variety of scientific and medical applications.
Scientific Research Applications
MPCD has recently been studied for its potential applications in scientific research. It has been used as a model compound for studying the structure and function of amino acids, as well as for studying the structure and reactivity of organic molecules. It has also been studied for its potential applications in drug delivery, as it has been shown to be able to bind to and modulate the activity of various proteins and enzymes. Additionally, MPCD has been studied for its potential as an anti-cancer agent, as it has been shown to be able to inhibit the growth of cancer cells in vitro.
Mechanism of Action
MPCD has been studied extensively to understand its mechanism of action. It has been shown to bind to and modulate the activity of various proteins and enzymes, including the enzyme acetylcholinesterase. Additionally, it has been shown to interact with the cell membrane, which may lead to the inhibition of cell proliferation. It has also been shown to interact with the endoplasmic reticulum, which may lead to the inhibition of protein synthesis.
Biochemical and Physiological Effects
MPCD has been studied for its potential biochemical and physiological effects. It has been shown to modulate the activity of various proteins and enzymes, including acetylcholinesterase, which is involved in the regulation of neurotransmitter release. Additionally, it has been shown to interact with the cell membrane, which may lead to the inhibition of cell proliferation. It has also been shown to interact with the endoplasmic reticulum, which may lead to the inhibition of protein synthesis.
Advantages and Limitations for Lab Experiments
MPCD has several advantages when used in laboratory experiments. It is relatively easy to synthesize, is relatively stable, and is soluble in water, making it easy to work with. Additionally, it is relatively inexpensive, making it a cost-effective option for many experiments. However, it has several limitations as well. It is not as widely studied as other compounds, and its mechanism of action is still not fully understood. Additionally, it is not as potent as other compounds, and thus may not be suitable for experiments that require high concentrations of the compound.
Future Directions
The potential applications of MPCD are still being explored, and there are a number of potential future directions. One potential future direction is the development of new synthesis methods for MPCD, which would reduce the cost and improve the efficiency of the synthesis process. Additionally, further research into the mechanism of action of MPCD could lead to new therapeutic applications, such as the development of drugs that target specific proteins and enzymes. Finally, further research into the biochemical and physiological effects of MPCD could lead to new insights into the role of amino acids in various biological processes.
Synthesis Methods
MPCD can be synthesized through a variety of methods. The most common methods involve the reaction of 2-amino-4-methylpyrrolidine with either acetic anhydride or ethyl chloroformate in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain the desired product. Other methods of synthesis involve the use of other reagents such as dimethylformamide, dimethyl sulfoxide, and dimethyl acetamide.
properties
IUPAC Name |
methyl (2S,4R)-4-aminopyrrolidine-2-carboxylate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.2ClH/c1-10-6(9)5-2-4(7)3-8-5;;/h4-5,8H,2-3,7H2,1H3;2*1H/t4-,5+;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRJZWITDXODML-CIFXRNLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H](CN1)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2s,4r)-Methyl 4-aminopyrrolidine-2-carboxylate dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1,3-dihydro-2-benzofuran-5-yl)methyl]piperazine dihydrochloride](/img/structure/B6617586.png)


![2-[2-(carboxymethyl)adamantan-2-yl]acetic acid](/img/structure/B6617601.png)


![(2R)-2-({3-[({4-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl}methyl)amino]phenyl}formamido)pentanedioic acid](/img/structure/B6617637.png)

![tert-butyl N-[1-(2-aminophenyl)azetidin-3-yl]carbamate](/img/structure/B6617664.png)




